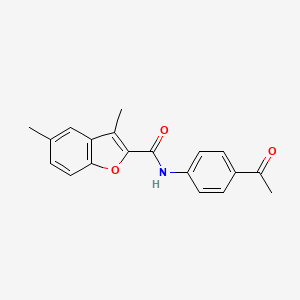

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-4-9-17-16(10-11)12(2)18(23-17)19(22)20-15-7-5-14(6-8-15)13(3)21/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIESOKBLTXAMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with 3,5-dimethyl-1-benzofuran-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, destabilizing the C–N bond.

-

Basic conditions deprotonate the amide nitrogen, followed by nucleophilic attack by hydroxide ions.

Reduction of the Acetyl Group

The 4-acetylphenyl group can be reduced to a secondary alcohol or hydrocarbon.

Key Observations :

-

Hydrogenation preserves stereochemistry, yielding chiral alcohols.

-

Wolff–Kishner eliminates the carbonyl group entirely.

Electrophilic Aromatic Substitution (EAS)

The benzofuran and acetylphenyl rings participate in EAS.

Regioselectivity :

-

Benzofuran’s electron-rich C5 position is highly reactive.

-

Acetyl groups direct substituents to meta positions on the phenyl ring.

Oxidation Reactions

Oxidation targets the benzofuran ring or acetyl group.

Critical Notes :

-

Ozonolysis fragments the furan ring, forming diketones.

-

Strong oxidants like KMnO₄ degrade both aromatic systems.

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles under specific conditions.

Limitations :

-

Amides are less reactive than esters or acid chlorides, requiring harsh conditions.

Cross-Coupling Reactions

Transition metal-catalyzed couplings modify the benzofuran core.

Applications :

Photochemical Reactions

UV light induces dimerization or ring-opening.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), acetone, 24h | Cyclobutane-linked dimers |

Mechanism :

-

Excited-state benzofuran undergoes π→π* transitions, enabling cycloaddition.

Scientific Research Applications

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

Cytotoxic Effects

Mitochondrial Targeting

Mechanisms of Action

- BF1 : Acts via mitochondrial pathway activation, leading to caspase-dependent apoptosis. Its thiazole moiety may enhance DNA intercalation or topoisomerase inhibition .

Synergistic Effects and Formulation

- BF1: When immobilized on a polymeric nanocarrier, its antitumor efficacy is enhanced due to improved solubility and targeted delivery. Synergy with temozolomide and doxorubicin has been observed in glioblastoma and breast cancer models .

- PP2: No carrier-based studies are reported, but its lipophilic propyl group may favor passive diffusion across cell membranes .

Biological Activity

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system linked to a carboxamide group and a 4-acetylphenyl moiety. The unique structure contributes to its stability and reactivity, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their catalytic functions.

- Cell Signaling Modulation : It can interfere with cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against various strains .

Antihyperlipidemic Activity

In vivo studies have demonstrated the potential of this compound as an antihyperlipidemic agent. In experiments involving Triton WR-1339-induced hyperlipidemic rats, certain derivatives significantly reduced plasma triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels . Notably:

| Compound | Triglyceride Reduction (p-value) | HDL Increase (p-value) |

|---|---|---|

| 3b | <0.0001 | <0.001 |

| 4c' | <0.05 | <0.05 |

These results suggest that this compound may hold promise in treating hyperlipidemia and related cardiovascular diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs demonstrate significant growth inhibition in cancer cells with IC50 values comparable to established chemotherapeutics .

Case Studies

- Study on Antihyperlipidemic Effects : A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were tested for their lipid-lowering effects in hyperlipidemic rats. Compounds 3b and 4c' showed notable efficacy in reducing triglycerides and increasing HDL levels .

- Antimicrobial Efficacy Study : A comparative analysis of benzofuran derivatives revealed that modifications at the C-2 position significantly influenced antibacterial activity. Compounds with specific substitutions exhibited MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between acid chlorides and amine derivatives. For example, in analogous benzofuran carboxamide syntheses, 2-amino-thiazole derivatives are reacted with acid chlorides (e.g., 3,5-dimethyl-1-benzofuran-2-carbonyl chloride) in dioxane with triethylamine as a base. The reaction mixture is stirred for 2 hours, followed by precipitation in water and recrystallization from ethanol/DMF (yield ~75%) . Optimization of reaction conditions (e.g., solvent, temperature, molar ratios) is critical for improving yield and purity.

Q. How is the cytotoxicity of this compound assessed in in vitro cancer models?

- Methodological Answer : Cytotoxicity is typically evaluated using assays like MTT or trypan blue exclusion. For instance, lymphoma cells are treated with varying concentrations (e.g., 10–50 µM) of the compound, and viability is measured after 24–48 hours. Controls include untreated cells and solvent-only groups. A key observation is the compound’s selective cytotoxicity toward cancer cells (e.g., lymphoma) with minimal effects on non-cancerous cells . Dose-response curves and IC50 values are calculated using nonlinear regression models.

Q. What analytical techniques are used to confirm purity and structural integrity?

- Methodological Answer : Purity is assessed via HPLC (e.g., C18 column, λmax = 255 nm) or TLC. Structural confirmation employs NMR (¹H/¹³C), FT-IR (for carbonyl and amide groups), and high-resolution mass spectrometry (HRMS). For example, recrystallized compounds are analyzed for sharp melting points and spectral consistency with expected functional groups .

Advanced Research Questions

Q. What mechanisms underlie the selective cytotoxicity of this compound in cancer cells?

- Methodological Answer : The compound induces reactive oxygen species (ROS) overproduction in cancer cells, triggering lipid peroxidation and mitochondrial dysfunction. This is validated using ROS scavengers (e.g., NAC), which significantly reduce cytotoxicity. Flow cytometry with Annexin V/PI staining confirms apoptosis, while Western blotting reveals caspase-3 activation . Advanced studies may use RNA-seq to identify ROS-responsive pathways.

Q. How do nanoparticle-based delivery systems affect the compound’s pharmacokinetics and hepatotoxicity?

- Methodological Answer : Conjugation with PEG-based nanoparticles (e.g., PEG-PN-Th1) improves solubility and tumor targeting. In murine models (e.g., NK/Ly lymphoma), hepatotoxicity is evaluated via serum ALT/AST levels and liver histopathology. Contrasting studies report that while free compound shows no hepatotoxicity, nanoparticle formulations may transiently elevate liver enzymes, necessitating dose optimization .

Q. How can researchers resolve contradictions in reported toxicity data (e.g., hepatotoxicity vs. safety)?

- Methodological Answer : Discrepancies arise from delivery methods (free vs. conjugated) and model systems. Rigorous experimental design should include:

- Controls : Vehicle-only, healthy tissue vs. tumor.

- Dosage : Multiple concentrations and time points.

- Biomarkers : ROS levels (DCFDA assay), antioxidant enzymes (SOD, catalase).

Statistical tools (ANOVA with post-hoc tests) ensure reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding to ROS-related proteins (e.g., NADPH oxidase). The Colle-Salvetti correlation-energy formula, adapted for electron density analysis, validates charge distribution in the benzofuran core .

Key Considerations for Experimental Design

- Basic Studies : Focus on reproducibility (solvent purity, cell line authentication).

- Advanced Studies : Include orthogonal validation (e.g., CRISPR knockdown of antioxidant enzymes to confirm ROS dependency).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, especially hepatotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.